N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide -

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

Catalog Number: EVT-5103283
CAS Number:
Molecular Formula: C24H19ClN2O3
Molecular Weight: 418.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPPHA is a synthetic compound classified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs) [, , , ]. It exhibits a high selectivity for the mGluR5 subtype [, , ].

Mechanism of Action

CPPHA acts as a positive allosteric modulator of mGluR5, meaning it enhances the receptor's activity without directly activating it [, , , , ]. It binds to a novel allosteric site on mGluR5, distinct from the well-characterized MPEP binding site [, , ]. This binding allosterically modulates the receptor's conformation, increasing its affinity for glutamate and potentiating downstream signaling pathways [, ].

Applications

CPPHA is a valuable tool for studying the pharmacology of mGluR5 and exploring the therapeutic potential of targeting this receptor [, , , ]. Its high selectivity for mGluR5 makes it particularly useful for dissecting the specific roles of this receptor subtype in various physiological and pathological processes [].

  • Investigating mGluR5 signaling pathways: CPPHA can be used to study the different signaling pathways activated downstream of mGluR5 []. This information can help elucidate the role of mGluR5 in various cellular processes, including synaptic plasticity, neurotransmission, and astrocyte function.
  • Developing novel therapeutics: CPPHA and its analogs serve as lead compounds for developing new drugs targeting mGluR5 [, , ]. Potential therapeutic areas include schizophrenia, Alzheimer’s disease, and other CNS disorders where mGluR5 dysfunction is implicated [].
  • Studying stimulus bias: The distinct pharmacological profiles of CPPHA and other mGluR5 PAMs provide a platform for investigating stimulus bias in mGluR5 signaling [, ]. Understanding the molecular basis of stimulus bias could lead to the development of more selective and effective drugs with fewer side effects.
Future Directions
  • Characterizing the CPPHA binding site: Identifying the precise binding site of CPPHA on mGluR5 is crucial for understanding its mechanism of action and designing more potent and selective analogs [].
  • Exploring therapeutic potential: Further investigation is needed to determine the therapeutic potential of CPPHA and its analogs in various disease models [].
  • Understanding stimulus bias: Elucidating the molecular mechanisms underlying stimulus bias by different mGluR5 PAMs is essential for developing drugs that selectively target specific signaling pathways and achieve desired therapeutic outcomes [, ].

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

  • Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. It does not exhibit agonist activity on its own but enhances the activity of agonists acting at the mGluR5 receptor.
  • Relevance: CPPHA shares a very similar core structure with N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, specifically the phthalimide and chloro-substituted benzamide moieties. The primary difference lies in the presence of a 2-hydroxy group on the benzamide ring and the absence of the 2-methyl and 3-phenylpropanamide substituents in CPPHA. These structural similarities highlight the importance of the phthalimide and benzamide moieties in modulating mGluR5 activity. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

  • Compound Description: VU-29 is another potent and selective positive allosteric modulator of mGluR5 []. It exhibits a distinct binding profile compared to CPPHA, suggesting it interacts with a different allosteric site on the mGluR5 receptor.
  • Relevance: While VU-29 does not share the same core structure as N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, it is grouped with CPPHA as an mGluR5 allosteric potentiator. This connection highlights the diversity of chemical structures capable of influencing mGluR5 activity, even if they target different binding sites on the receptor. []

N-(4-chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

  • Compound Description: NCFP is a potent and efficacious mGlu5 PAM derived from the CPPHA series []. It displays improved selectivity for the mGlu5 subtype compared to CPPHA and has been used to investigate stimulus bias in mGlu5 signaling.
  • Relevance: NCFP exhibits structural similarities to both N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide and CPPHA. It shares the phthalimide and chloro-substituted benzamide core, but with a picolinamide substituent instead of the 2-hydroxybenzamide found in CPPHA or the 2-methyl-3-phenylpropanamide in the target compound. This structural comparison further emphasizes the importance of specific substitutions on the benzamide ring in determining the pharmacological properties of these mGluR5 modulators. []

3,3′-Difluorobenzaldazine (DFB)

  • Compound Description: DFB acts as a positive allosteric modulator of mGluR5, enhancing its responsiveness to agonists without eliciting a response on its own []. It has been instrumental in studying the differential modulation of mGluR5-mediated signaling pathways.
  • Relevance: Although structurally distinct from N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, DFB is categorized alongside other mGluR5 potentiators, particularly CPPHA. This grouping emphasizes that diverse chemical structures can achieve similar pharmacological effects. The comparison of DFB and CPPHA underscores the concept of functional selectivity, where different allosteric modulators can have distinct effects on downstream signaling pathways despite targeting the same receptor. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

  • Compound Description: CDPPB is a positive allosteric modulator of mGluR5 known to interact with the same allosteric binding site as the negative allosteric modulator MPEP [, ]. Structure-activity relationship studies with CDPPB analogs have been crucial in understanding the importance of the MPEP binding site for allosteric potentiation of mGluR5.
  • Relevance: While structurally dissimilar to N-(4-chloro-2-methylphenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide, CDPPB, along with its analogs, highlights the significance of allosteric modulation of mGluR5. Research involving CDPPB demonstrates that targeting specific allosteric sites can lead to the development of potent and selective mGluR5 modulators, offering potential therapeutic avenues for treating CNS disorders. [, ]

Properties

Product Name

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

InChI

InChI=1S/C24H19ClN2O3/c1-15-13-17(25)11-12-20(15)26-22(28)21(14-16-7-3-2-4-8-16)27-23(29)18-9-5-6-10-19(18)24(27)30/h2-13,21H,14H2,1H3,(H,26,28)

InChI Key

IGZCDPQXWWDFGU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.